Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate
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Overview
Description
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate typically involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the furan ring. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 3-Oxo-5-phenyl-2-(o-tolyl-hydrazono)-pentanoic acid ethyl ester
Uniqueness
Ethyl (3-oxo-5-phenyl-2(3H)-furanylidene)acetate is unique due to its furan ring structure, which imparts specific chemical reactivity and stability. This distinguishes it from other similar compounds that may have different ring structures or functional groups, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
97181-01-6 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
ethyl (2E)-2-(3-oxo-5-phenylfuran-2-ylidene)acetate |
InChI |
InChI=1S/C14H12O4/c1-2-17-14(16)9-13-11(15)8-12(18-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b13-9+ |
InChI Key |
GKHBGWMDCOQYKZ-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)C=C(O1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C1C(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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